molecular formula C20H22F3N5O2S B14944314 Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B14944314
M. Wt: 453.5 g/mol
InChI Key: ZZBPHGVGEOJHBZ-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound that features a combination of pyrimidine, piperazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets. It has been shown to inhibit certain pathways, such as the NF-kB inflammatory pathway, by binding to key proteins and preventing their activation . This inhibition can lead to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate

Uniqueness

Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from similar compounds .

Properties

Molecular Formula

C20H22F3N5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C20H22F3N5O2S/c1-3-30-18(29)14-4-6-15(7-5-14)26-19(31)28-10-8-27(9-11-28)17-12-16(20(21,22)23)24-13(2)25-17/h4-7,12H,3,8-11H2,1-2H3,(H,26,31)

InChI Key

ZZBPHGVGEOJHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Origin of Product

United States

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